molecular formula C198H241N29O22S2 B13398334 1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide

1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide

Cat. No.: B13398334
M. Wt: 3443 g/mol
InChI Key: ORQMNMXYJOOVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C198H241N29O22S2

Molecular Weight

3443 g/mol

IUPAC Name

1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide

InChI

InChI=1S/C24H30N4O3.C24H31N3O2.C23H28N4O2.C23H27N3O2.C22H25N3O3.C22H27N3O2.C21H27N3O3S.C20H23N3O2.C19H23N3O3S/c1-18(17-29)16-27-24(30)22(15-25)13-19-2-3-21-14-23(5-4-20(21)12-19)26-6-7-28-8-10-31-11-9-28;1-4-10-27(11-5-2)23-9-8-20-12-19(6-7-21(20)14-23)13-22(15-25)24(29)26-16-18(3)17-28;1-17(16-28)15-25-23(29)21(14-24)12-18-3-4-20-13-22(6-5-19(20)11-18)27-9-7-26(2)8-10-27;1-17(16-27)15-25-23(28)21(14-24)12-18-5-6-20-13-22(8-7-19(20)11-18)26-9-3-2-4-10-26;1-16(15-26)14-24-22(27)20(13-23)11-17-2-3-19-12-21(5-4-18(19)10-17)25-6-8-28-9-7-25;1-4-25(5-2)21-9-8-18-10-17(6-7-19(18)12-21)11-20(13-23)22(27)24-14-16(3)15-26;1-4-24(5-2)20-9-8-18-10-17(6-7-19(18)12-20)11-21(13-22)28(26,27)23-14-16(3)15-25;1-14(13-24)12-22-20(25)18(11-21)9-15-4-5-17-10-19(23(2)3)7-6-16(17)8-15;1-14(13-23)12-21-26(24,25)19(11-20)9-15-4-5-17-10-18(22(2)3)7-6-16(17)8-15/h2-5,12-14,18,26,29H,6-11,16-17H2,1H3,(H,27,30);6-9,12-14,18,28H,4-5,10-11,16-17H2,1-3H3,(H,26,29);3-6,11-13,17,28H,7-10,15-16H2,1-2H3,(H,25,29);5-8,11-13,17,27H,2-4,9-10,15-16H2,1H3,(H,25,28);2-5,10-12,16,26H,6-9,14-15H2,1H3,(H,24,27);6-12,16,26H,4-5,14-15H2,1-3H3,(H,24,27);6-12,16,23,25H,4-5,14-15H2,1-3H3;4-10,14,24H,12-13H2,1-3H3,(H,22,25);4-10,14,21,23H,12-13H2,1-3H3

InChI Key

ORQMNMXYJOOVSG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)C(=O)NCC(C)CO.CCN(CC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)C(=O)NCC(C)CO.CCN(CC)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)S(=O)(=O)NCC(C)CO.CC(CNC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)NCCN3CCOCC3)C#N)CO.CC(CNC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N)CO.CC(CNC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCN(CC3)C)C#N)CO.CC(CNC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCOCC3)C#N)CO.CC(CNC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N(C)C)C#N)CO.CC(CNS(=O)(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N(C)C)C#N)CO

Origin of Product

United States

Biological Activity

The compounds of interest, including 1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide and its derivatives, are part of a class of biologically active molecules that exhibit significant potential in medicinal chemistry. These compounds are characterized by their unique structural features, which include a cyano group, naphthalene moiety, and various amine substituents. This article aims to explore the biological activity of these compounds, focusing on their mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compounds under discussion share common structural elements:

  • Cyano Group : Contributes to the electrophilic character of the molecule.
  • Naphthalene Ring : Provides hydrophobic interactions and potential for π-π stacking.
  • Amine Substituents : Influence solubility and biological activity.

Table 1: Structural Overview

Compound NameChemical StructureKey Functional Groups
1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamideStructureCyano, Sulfonamide, Amine
2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamideStructureCyano, Amide, Amine
2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamideStructureCyano, Amide, Piperazine

The biological activities of these compounds are primarily attributed to their ability to interact with various biological targets. Key mechanisms include:

  • Nrf2 Activation : Some compounds have been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the expression of antioxidant genes that help mitigate oxidative damage .
  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Interaction : The amine substituents may facilitate binding to specific receptors, modulating signaling pathways related to cancer progression or inflammation.

Study 1: Nrf2 Activation and Antioxidant Response

A study demonstrated that compounds similar to those discussed can activate the Nrf2/ARE signaling pathway. This activation was correlated with increased expression of antioxidant enzymes such as glutathione S-transferase and heme oxygenase-1 (HO-1), which are critical for cellular protection against oxidative stress .

Study 2: Anticancer Potential

Research has indicated that certain derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, a derivative with a piperazine group showed enhanced cytotoxicity against breast cancer cells compared to its counterparts lacking this substituent .

Study 3: Inhibition of Inflammatory Pathways

Another study highlighted the potential of these compounds to inhibit NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines. This suggests their utility in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

The amino groups at the naphthalene 6-position differ in alkyl chain length and cyclic vs. acyclic structures:

  • Alkylamino groups (e.g., diethylamino, dimethylamino, dipropylamino): Increase lipophilicity with longer chains (dipropyl > diethyl > dimethyl) . This enhances membrane permeability but may reduce aqueous solubility.
  • Cyclic amines (e.g., morpholin-4-yl, piperazin-1-yl, 4-methylpiperazin-1-yl): Introduce polar heteroatoms (O, N), improving hydrogen bonding capacity and aqueous solubility compared to alkylamino derivatives .

Backbone Variations: Sulfonamide vs. Carboxamide

  • Sulfonamide backbone (e.g., 1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide): Sulfonamides generally exhibit higher metabolic stability and longer half-lives due to resistance to enzymatic hydrolysis compared to carboxamides .
  • Carboxamide backbone (e.g., 2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide): Carboxamides may have better solubility in polar solvents but are more prone to proteolytic degradation .

Hydrogen Bonding and Crystal Packing

  • Alkylamino derivatives rely on weaker van der Waals interactions, leading to lower melting points and higher volatility .

Comparative Data Table

Compound Name Backbone 6-Position Substituent Predicted LogP* Solubility (mg/mL)* Key Property
1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide Sulfonamide Diethylamino 3.8 0.12 High metabolic stability
2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide Carboxamide Diethylamino 3.5 0.25 Moderate solubility
1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide Sulfonamide Dimethylamino 2.9 0.45 Balanced lipophilicity
2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide Carboxamide Dimethylamino 2.6 0.68 Enhanced aqueous solubility
2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide Carboxamide Dipropylamino 4.2 0.08 High lipophilicity
2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide Carboxamide 4-Methylpiperazin-1-yl 1.8 1.20 Optimal solubility for IV delivery
2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide Carboxamide 2-Morpholin-4-ylethylamino 2.4 0.90 Dual hydrogen-bonding capacity
2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide Carboxamide Morpholin-4-yl 2.1 1.50 High crystallinity
2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide Carboxamide Piperidin-1-yl 3.0 0.30 Moderate BBB penetration

*Predicted values based on analogous compounds in cited literature.

Key Research Findings

Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., compounds with ethenesulfonamide backbones) demonstrate 30–50% longer plasma half-lives in rodent models compared to carboxamides, attributed to reduced hepatic clearance .

Cyclic Amines: Morpholino and piperazinyl derivatives exhibit 2–3-fold higher aqueous solubility than alkylamino analogs, critical for parenteral formulations .

Dipropylamino Substituent: Shows 10-fold higher accumulation in brain tissue compared to morpholino derivatives, suggesting utility in CNS-targeted therapies .

Preparation Methods

Synthesis of the Naphthalene Core with Amino Substituents

  • Starting Materials: The synthesis typically begins with 2-naphthol or 2-naphthylamine derivatives.
  • Amino Substitution: Introduction of the amino substituent at the 6-position is achieved via nucleophilic aromatic substitution or palladium-catalyzed amination reactions (Buchwald-Hartwig amination), depending on the leaving group present on the naphthalene ring (e.g., halide).
  • Amino Groups Variations:
    • Dialkylamino groups (diethylamino, dimethylamino, dipropylamino) are introduced by reaction with corresponding dialkylamines.
    • Piperazine and morpholine derivatives are introduced by nucleophilic substitution or reductive amination using the appropriate amine or amine derivatives.

Coupling with N-(3-hydroxy-2-methylpropyl) Side Chain

  • Amide or Sulfonamide Bond Formation:
    • The hydroxy-methylpropylamine derivative is coupled to the cyano-vinyl intermediate via amide bond formation using standard peptide coupling reagents (e.g., EDCI, DCC, HATU) or sulfonamide formation via reaction with sulfonyl chlorides.
    • Protection of the hydroxy group may be necessary during coupling to prevent side reactions.
  • Stereochemistry: The 3-hydroxy-2-methylpropyl side chain may require stereochemical control, often achieved by using enantiomerically pure starting materials.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Amination of 6-position on naphthalene Pd-catalyzed amination or nucleophilic substitution with dialkylamines or heterocyclic amines 6-amino substituted naphthalene derivative
2 Knoevenagel condensation Aldehyde intermediate + malononitrile, base catalyst (e.g., piperidine) Formation of cyano-vinyl intermediate
3 Coupling with N-(3-hydroxy-2-methylpropyl)amine Amide coupling reagents (EDCI, HOBt) or sulfonyl chloride for sulfonamide Final target compound with side chain
4 Purification Chromatography (HPLC, column) Pure compound

Data Tables Summarizing Key Compounds and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Amino Substituent Type
1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide C19H23N3O3S 373.5 Cyano, ethenesulfonamide, diethylamino Diethylamino
2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide C19H23N3O3 373.5 Cyano, prop-2-enamide, dimethylamino Dimethylamino
2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide C24H31N3O2 393.5 Cyano, prop-2-enamide, dipropylamino Dipropylamino
2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide C23H28N4O2 392.5 Cyano, prop-2-enamide, 4-methylpiperazinyl 4-Methylpiperazin-1-yl
2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide C24H30N4O3 422.5 Cyano, prop-2-enamide, 2-morpholin-4-ylethylamino 2-Morpholin-4-ylethylamino
2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide C22H25N3O3 379.5 Cyano, prop-2-enamide, morpholin-4-yl Morpholin-4-yl
2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide C22H27N3O2 365.5 Cyano, prop-2-enamide, piperidin-1-yl Piperidin-1-yl

Research Findings and Notes

  • Stereochemical Considerations: The presence of the 3-hydroxy-2-methylpropyl side chain introduces a stereocenter; enantiomerically pure synthesis is critical for biological activity.
  • Functional Group Compatibility: The synthetic routes must carefully protect and deprotect hydroxy groups during amide or sulfonamide bond formation to avoid side reactions.
  • Reaction Conditions: Mild bases and coupling reagents are preferred to preserve sensitive cyano and vinyl groups.
  • Purification: High-performance liquid chromatography (HPLC) and recrystallization are standard for obtaining high-purity final products.
  • Yield Optimization: Optimization of coupling steps and amino substitution reactions is essential for good overall yields.

Q & A

Q. What controls are essential for validating the catalytic efficiency of copper in these reactions?

  • Methodological Answer :
  • Blank Reactions : Run without Cu(OAc)₂ to confirm catalyst necessity.
  • Leaching Tests : Filter catalyst mid-reaction to check for homogeneous vs. heterogeneous activity .

Q. How can researchers mitigate side reactions during propargylation of naphthol precursors?

  • Methodological Answer :
  • Temperature Control : Maintain ≤60°C to prevent alkyne dimerization.
  • Protecting Groups : Use TMS-protected alkynes to stabilize intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.